molecular formula C11H22N2O2 B3032303 5-Amino-1-boc-2-methylpiperidine CAS No. 1392473-06-1

5-Amino-1-boc-2-methylpiperidine

Cat. No. B3032303
CAS RN: 1392473-06-1
M. Wt: 214.30
InChI Key: ZKBBQGSSDAJNKG-UHFFFAOYSA-N
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Description

5-Amino-1-boc-2-methylpiperidine is a chemical compound with the molecular formula C11H22N2O2 . It is used as a reactant for the synthesis of TRPV1 antagonists, CHK1 inhibitors, and p38a MAP kinase inhibitors .


Synthesis Analysis

The synthesis of piperidine derivatives, including 5-Amino-1-boc-2-methylpiperidine, has been a topic of interest in recent scientific literature . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 5-Amino-1-boc-2-methylpiperidine consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Amines, including piperidine derivatives, undergo a variety of chemical reactions. These include alkylation and acylation, which are the two most general reactions of amines . The Hofmann elimination is another reaction that converts an amine into an alkene .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 5-Amino-1-boc-2-methylpiperidine are crucial for its function and behavior. These properties include molecular weight, log P (n-octanol/water partition coefficient), log D7.4 (n-octanol/water distribution coefficient at pH 7.4), pKa (ionization constant), aqueous solubility, and more .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including “5-Amino-1-boc-2-methylpiperidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This compound can be used as a building block in the synthesis of various drugs .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . The presence of a piperidine nucleus in a compound can enhance its anticancer properties .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . They can be used in the synthesis of antiviral drugs .

Antimalarial Applications

The piperidine nucleus is also being utilized in the development of antimalarial agents . This makes “5-Amino-1-boc-2-methylpiperidine” a potential candidate for antimalarial drug synthesis .

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown antimicrobial and antifungal properties . Therefore, “5-Amino-1-boc-2-methylpiperidine” could be used in the development of new antimicrobial and antifungal agents .

Antihypertensive Applications

Piperidine derivatives are being utilized as antihypertensive agents . This suggests that “5-Amino-1-boc-2-methylpiperidine” could have potential applications in the treatment of hypertension .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . This suggests that “5-Amino-1-boc-2-methylpiperidine” could be used in the development of new analgesic and anti-inflammatory drugs .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . This suggests that “5-Amino-1-boc-2-methylpiperidine” could have potential applications in the treatment of psychiatric disorders .

Future Directions

Peptide drugs, which can include piperidine derivatives like 5-Amino-1-boc-2-methylpiperidine, have made great progress in the last decade thanks to new production, modification, and analytic technologies . They have been widely used in the prevention, diagnosis, and treatment of various diseases, indicating broad development prospects .

properties

IUPAC Name

tert-butyl 5-amino-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBBQGSSDAJNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151271
Record name 1-Piperidinecarboxylic acid, 5-amino-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-boc-2-methylpiperidine

CAS RN

1392473-06-1
Record name 1-Piperidinecarboxylic acid, 5-amino-2-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392473-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 5-amino-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-amino-2-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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